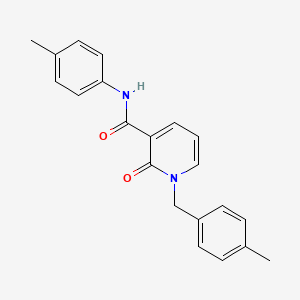

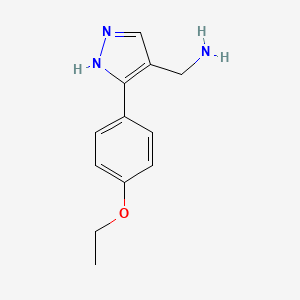

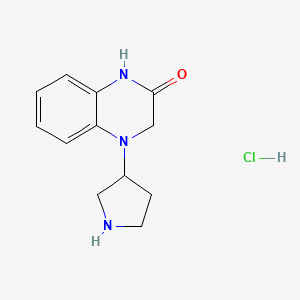

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, also known as BFQ, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

科学的研究の応用

Sustainable Synthesis of Quinolines

Quinolines, including derivatives like 2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, have been the focus of research due to their wide range of applications in pharmaceuticals and materials science. A study demonstrated an environmentally benign, sustainable synthesis method for substituted quinolines using manganese PNP pincer complexes. This method emphasizes high atom efficiency and the generation of quinolines through a sequence of dehydrogenation and condensation steps, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Quinoline Derivatives as Fluorophores

Quinoline derivatives are recognized for their efficiency as fluorophores, utilized in biochemistry and medicine to study various biological systems. Research into new quinoline derivatives continues to be significant for developing more sensitive and selective compounds for applications in DNA fluorescence and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activities of Quinoline Compounds

Quinoline and its analogs, including specific derivatives like this compound, have been investigated for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities due to the synthetic versatility of quinoline, which allows the generation of a large number of structurally diverse derivatives. Their modes of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential as anticancer agents (Solomon & Lee, 2011).

Quinoline-Based Leukotriene D4 Receptor Antagonists

The development of quinoline-based leukotriene D4 (LTD4) receptor antagonists exemplifies the application of quinoline derivatives in targeting specific biochemical pathways. These compounds, designed with an N-benzyl-substituted phenyltetrazole moiety, have shown high activity in blocking LTD4-induced contractions, suggesting their utility in therapeutic interventions against conditions mediated by LTD4 (Sawyer et al., 1992).

特性

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDWXRFQREEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)